Perfluorohexyl ethylphosphonic acid

Vue d'ensemble

Description

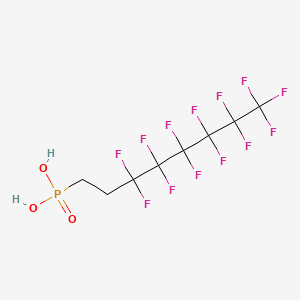

Perfluorohexyl ethylphosphonic acid (PFHEP) is a synthetic, fluorinated compound with the molecular formula C8H6F13O3P

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: PFHEP can be synthesized through various synthetic routes, including the fluorination of hexyl ethylphosphonic acid using fluorinating agents such as hydrogen fluoride (HF) or elemental fluorine (F2). The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods: In an industrial setting, PFHEP is produced through large-scale fluorination processes, which involve the use of specialized reactors and equipment to handle the highly reactive fluorinating agents. The production process is carefully controlled to ensure the safety and efficiency of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: PFHEP undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: PFHEP can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions involve the replacement of one functional group with another, and can be achieved using nucleophiles or electrophiles under specific reaction conditions.

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, oxidized or reduced forms of PFHEP, and substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Adsorption Studies

PFHEPA is extensively studied for its adsorption properties on various surfaces, particularly metal oxides like aluminum oxide. This property is crucial in surface science and materials engineering, where PFHEPA can modify surface characteristics to enhance performance in applications such as catalysis and sensor technology.

Enzyme Inhibition

Research has highlighted PFHEPA's role as an irreversible inhibitor of butyrylcholinesterase (BChE), an enzyme involved in neurotransmission. This inhibition mechanism suggests potential therapeutic applications in treating neurodegenerative diseases characterized by cholinergic dysfunction. The interaction of PFHEPA with BChE involves the formation of a stable complex that prevents substrate access to the enzyme's active site.

Organic Synthesis

PFHEPA serves as a valuable reagent in organic synthesis, particularly in the formation of phosphonic acid derivatives. Its ability to participate in various chemical reactions—such as oxidation and substitution—opens pathways for developing new compounds with desired functionalities.

Environmental Studies

PFHEPA is part of broader research on per- and polyfluoroalkyl substances (PFAS), focusing on their environmental impact and behavior. Studies investigate the distribution, persistence, and bioaccumulation potential of PFHEPA and related compounds in ecological systems.

Enzyme Inhibition Dynamics

A study investigating various phosphonic acid derivatives found PFHEPA to be one of the most potent inhibitors of BChE among tested compounds. Kinetic assays demonstrated significant reductions in enzymatic activity at low micromolar concentrations, establishing its potential as a therapeutic agent for neurological disorders.

Toxicity Assessment Using Zebrafish Models

Another study utilized zebrafish embryos to assess developmental toxicity associated with PFAS, including PFHEPA. Results indicated observable developmental abnormalities at concentrations above 10 μM, emphasizing the need for further investigation into the environmental impact and safety profile of this compound.

Mécanisme D'action

The mechanism by which PFHEP exerts its effects involves its interaction with molecular targets and pathways in biological systems. PFHEP can bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which PFHEP is used.

Comparaison Avec Des Composés Similaires

PFHEP is compared with other similar compounds, highlighting its uniqueness. Some similar compounds include perfluorooctyl ethylphosphonic acid, perfluorodecyl ethylphosphonic acid, and perfluorododecyl ethylphosphonic acid. These compounds share similar structural features but differ in the length of the perfluorinated alkyl chain, which affects their properties and applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

Perfluorohexyl ethylphosphonic acid (PFHEPA) is a synthetic compound notable for its unique chemical structure, which includes a perfluoroalkyl chain and a phosphonate functional group. This compound has garnered attention in various scientific fields, particularly due to its biological activity, including enzyme inhibition and potential toxicological effects.

- Molecular Formula : CHFOP

- Molecular Weight : Approximately 428.08 g/mol

- Structure : Features a six-carbon perfluoroalkyl chain, an ethyl group, and a phosphonate group, contributing to its hydrophobicity and chemical stability.

Enzyme Inhibition

Research indicates that PFHEPA acts as an irreversible inhibitor of certain enzymes, particularly butyrylcholinesterase (BChE), which plays a critical role in neurotransmission. The inhibition of BChE can have implications for neurological conditions and pharmacological applications, although further studies are necessary to elucidate its mechanisms of action and therapeutic potential.

Toxicological Studies

PFHEPA is part of the larger class of per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment and potential health risks. A study using zebrafish as a model organism assessed the developmental toxicity of various PFAS compounds, including PFHEPA. The findings suggested that PFHEPA exhibited developmental toxicity, with significant effects observed at concentrations as low as 7.48 μM .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of PFHEPA compared to other fluorinated phosphonic acids:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Six-carbon perfluoroalkyl chain; high thermal stability; strong adsorption capabilities | Irreversible BChE inhibitor; developmental toxicity |

| Perfluorooctyl phosphonic acid | Eight-carbon chain; used in surfactants | Limited data on biological activity |

| Perfluorodecyl phosphonic acid | Ten-carbon chain; known for persistence | Emerging evidence of toxicity |

| Perfluorododecyl phosphonic acid | Twelve-carbon chain; used in coatings | Potentially toxic but lacks extensive research |

Case Studies and Research Findings

- Enzyme Inhibition Study : A study highlighted that PFHEPA can inhibit butyrylcholinesterase effectively, suggesting possible therapeutic applications in treating conditions related to cholinergic dysfunction.

- Developmental Toxicity Assessment : Using zebrafish models, researchers found that PFHEPA caused significant developmental malformations at specific concentrations, indicating its potential as an environmental contaminant with adverse effects on aquatic life .

- Comparative Toxicology : A systematic review of PFAS indicated that while some compounds like PFOS and PFOA have well-documented health impacts, PFHEPA's specific toxicological profile remains underexplored . This gap in knowledge highlights the need for further research into the biological effects of PFHEPA.

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F13O3P/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXIXSRZQUFPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179883 | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252237-40-4, 1203556-78-8 | |

| Record name | Perfluorohexyl ethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252237404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Perfluorohexyl)ethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Perfluorohexyl)ethyl phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 252237-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEXYL ETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H915F99WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.